3H-cyclopropa[c]quinoline

Density Intermolecular interactions Crystallography

3H-Cyclopropa[c]quinoline (CAS 21426-40-4, also indexed as 1H-Cyclopropa[c]quinoline) is a tricyclic heteroaromatic compound formed by the fusion of a strained cyclopropane ring to the [c] face of a quinoline core. With the molecular formula C₁₀H₇N and a molecular weight of 141.17 g/mol, this compound has been registered as a MeSH Supplementary Concept since 1980 (MeSH ID: C024601).

Molecular Formula C10H7N
Molecular Weight 141.17 g/mol
CAS No. 21426-40-4
Cat. No. B1202598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-cyclopropa[c]quinoline
CAS21426-40-4
Synonymscyclopropa(c)quinoline
Molecular FormulaC10H7N
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC3=CN2
InChIInChI=1S/C10H7N/c1-2-4-10-8(3-1)9-5-7(9)6-11-10/h1-6,11H
InChIKeyOYYOCYOIJZTYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Cyclopropa[c]quinoline (CAS 21426-40-4): Sourcing & Selection Criteria for the Strained Tricyclic Quinoline Scaffold


3H-Cyclopropa[c]quinoline (CAS 21426-40-4, also indexed as 1H-Cyclopropa[c]quinoline) is a tricyclic heteroaromatic compound formed by the fusion of a strained cyclopropane ring to the [c] face of a quinoline core . With the molecular formula C₁₀H₇N and a molecular weight of 141.17 g/mol, this compound has been registered as a MeSH Supplementary Concept since 1980 (MeSH ID: C024601) [1]. The scaffold integrates the full aromaticity of quinoline with the angle strain (bond angles ~60°) of a cyclopropane ring, yielding a planar, fully conjugated system that is distinct from its partially saturated tetrahydro analogs and from the parent quinoline . It serves primarily as a versatile synthetic intermediate and a privileged scaffold for medicinal chemistry exploration, appearing in patents covering hypotensive agents, IDO inhibitors, and antineoplastic compounds [2][3].

Why Quinoline or Tetrahydro-Cyclopropa[c]quinoline Cannot Substitute for 3H-Cyclopropa[c]quinoline in Research and Development


The fused cyclopropane ring in 3H-cyclopropa[c]quinoline is not a passive structural appendage—it fundamentally alters the physicochemical identity of the scaffold relative to both the parent quinoline and the saturated tetrahydro-cyclopropa[c]quinoline analog. Compared to quinoline (C₉H₇N, MW 129.16), the cyclopropa-fused variant exhibits a markedly higher density (+15.3%) and boiling point (+138 °C), reflecting enhanced intermolecular interactions stemming from the extended rigid π-system and ring strain [1]. Relative to 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS 1447606-51-0), the aromatic 3H form possesses full conjugation across the quinoline ring, which confers fundamentally different UV absorption, fluorescence properties, and electrophilic reactivity patterns—differences that preclude simple interchange in synthetic sequences, photophysical applications, or structure-activity relationship (SAR) studies where aromatic planarity is a critical parameter . Substituting any in-class analog without verifying the specific physical and electronic properties documented below risks irreproducible synthetic outcomes, invalid SAR conclusions, and procurement of a scaffold with unintended reactivity [2].

Quantitative Differentiation Evidence for 3H-Cyclopropa[c]quinoline vs. Closest Analogs: Density, Thermal Properties, Lipophilicity, and Synthetic Utility


Density Increase of +15.3% vs. Parent Quinoline Indicating Enhanced Intermolecular Packing

3H-Cyclopropa[c]quinoline exhibits a reported density of 1.26 g/cm³, which is 15.3% higher than the density of the parent heterocycle quinoline (1.093 g/mL at 25 °C) [1]. This density increase is consistent with the incorporation of the compact, strained cyclopropane ring, which forces closer intermolecular packing within the condensed phase. The ChemSpider-predicted density of 1.3±0.1 g/cm³ corroborates this value within experimental uncertainty . For procurement decisions, higher density directly impacts storage volume requirements, shipping classification, and the mass deliverable per unit volume in continuous-flow synthetic setups.

Density Intermolecular interactions Crystallography Formulation

Boiling Point Elevation of +138 °C vs. Quinoline Reflecting Enhanced Intermolecular Cohesion from the Cyclopropane-Fused Extended π-System

The reported boiling point of 3H-cyclopropa[c]quinoline is 375.4 °C at 760 mmHg, compared to 237 °C for quinoline under the same pressure conditions [1]. This represents a +138 °C elevation, which is substantially larger than would be predicted from the modest molecular weight increase alone (141.17 vs. 129.16 g/mol, +9.3%). The disproportionately large boiling point elevation is attributable to the extended rigid aromatic surface area, which strengthens π-π stacking interactions in the liquid phase, combined with the additional van der Waals contacts contributed by the cyclopropane bridge. The ChemSpider-predicted boiling point of 303.6±11.0 °C provides a computational estimate, though the experimentally reported value of 375.4 °C suggests stronger cohesive forces than the model captures .

Boiling point Thermal properties Purification Distillation

Boiling Point Differentiation of +129 °C vs. Saturated Tetrahydro Analog Demonstrating the Impact of Aromaticity on Thermal Properties

Direct comparison of the aromatic 3H-cyclopropa[c]quinoline (reported bp 375.4 °C) with its partially saturated analog 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS 1447606-51-0, predicted bp 246.4±10.0 °C) reveals a boiling point gap of approximately +129 °C . This difference is driven by the loss of full aromatic conjugation in the tetrahydro derivative, which reduces π-stacking capacity and molecular polarizability. While both compounds contain the strained cyclopropane ring, the aromatic scaffold's significantly higher boiling point translates to markedly different chromatographic retention behavior (predicted LogP 2.08 vs. estimated LogP ~2.1 for the tetrahydro analog) and necessitates different conditions for GC analysis and bulk purification . The aromatic form also possesses zero freely rotatable bonds (vs. 0 for both), but the planarity of the aromatic scaffold introduces geometric constraints absent in the more flexible tetrahydro system .

Aromatic vs. saturated Thermal stability Synthetic planning Chromatography

Predicted ADME Profile (LogP 2.08, Water Solubility 13.96 mg/L) Providing a Baseline for Drug Discovery Scaffold Selection vs. More Lipophilic Quinoline Derivatives

The ACD/Labs predicted LogP for 3H-cyclopropa[c]quinoline is 2.08, with a LogD of 2.19 at pH 7.4, indicating moderate lipophilicity suitable for membrane permeation without excessive hydrophobicity . The estimated water solubility is 13.96 mg/L at 25 °C (log Kow-based estimate, WSKOW v1.41), and the compound has zero hydrogen bond donors and one hydrogen bond acceptor (the quinoline nitrogen), resulting in a polar surface area of only 13 Ų . This profile contrasts with more polar quinoline derivatives bearing carboxylic acid or amide substituents commonly explored in medicinal chemistry. The compound complies with all Rule-of-5 criteria (MW 141.17, LogP 2.08, 0 HBD, 1 HBA) . The ACD/BCF of 27.25 at pH 7.4 suggests moderate bioaccumulation potential, which is relevant for environmental safety assessment in procurement and handling . While no direct comparative in vivo PK data exist for this specific scaffold, the predicted parameters establish a quantitative baseline against which substituted cyclopropa[c]quinoline derivatives can be benchmarked during lead optimization [1].

Lipophilicity ADME Drug-likeness Solubility Permeability

Documented Two-Step Synthetic Accessibility from Commercial Quinoline Derivatives vs. Multi-Step Routes Required for Alternative Fused Quinoline Scaffolds

Hamada and Sugiura (1979) demonstrated a two-step synthesis of cyclopropa[c]quinoline derivatives from commercial quinoline substrates via quaternary quinolinium salt intermediates, with the reaction proceeding through a von Braun reaction pathway [1]. A related one-step method was reported wherein commercial quinoline derivatives, dissolved in chloroform with ethanol and sodium hydroxide in the presence of triethylbenzylammonium hydroxide as a phase-transfer catalyst, react with dichlorocarbene at room temperature to afford 1,1-dichloro-2-ethoxy-3-formyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline derivatives in good yields [2]. This synthetic brevity contrasts with multi-step routes required for alternative fused quinoline scaffolds such as furoquinolines (which require tandem ring opening/recyclization with SnCl₄) or pyrazoloquinolines [3][4]. For the specific derivative tert-butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate, a yield of 68% has been reported using Zn dust in anhydrous dioxane at reflux [4]. The parent aromatic 3H-cyclopropa[c]quinoline can be obtained by dehydrogenation of the tetrahydro precursor, though the direct synthetic route to the fully aromatic parent scaffold typically requires oxidation conditions. Importantly, electron-donating substituents (CH₃, CH₃O) on the quinoline precursor facilitate the cyclopropanation, while electron-withdrawing groups (NO₂) inhibit the reaction, providing predictable structure-reactivity guidance for procurement of substituted derivatives [2].

Synthetic accessibility Yield Step count Scalability Quinolinium salt

Patent-Backed Scaffold for IDO Inhibitor and Hypotensive Agent Development vs. Unfused Quinoline Alternatives Lacking the Strained Ring Pharmacophoric Vector

The cyclopropa[c]quinoline scaffold has been explicitly claimed in two distinct therapeutic patent families. Smith Kline & French (US 3,534,037, 1970) disclosed spiro[1H-cyclopropa[c]quinoline-imidazolidine and -pyrimidine] compounds with demonstrated hypotensive activity in anesthetized dogs at intravenous doses of 5–10 mg/kg, and CNS depressant/muscle relaxant activity in rats at oral doses up to 300 mg/kg [1]. More recently, Merck Sharp & Dohme (US 2021/0403469 A1) claimed substituted tricyclic compounds built on a 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline core as indoleamine 2,3-dioxygenase (IDO) inhibitors, with the unsubstituted tetrahydro-cyclopropa[c]quinoline used as the key starting material at 2.5 g scale (17.22 mmol) for elaboration into 6-bromo derivatives [2]. The presence of the strained cyclopropane ring provides a unique three-dimensional pharmacophoric vector that cannot be replicated by planar unfused quinoline or isoquinoline alternatives—a structural feature increasingly valued in drug design for accessing novel IP space through scaffold hopping . The CTDbase entry for cyclopropa(c)quinoline (CAS 21426-40-4) indicates no curated toxicological associations, providing a clean starting point for lead development [3].

IDO inhibitor Hypotensive Drug discovery Patent landscape Scaffold hopping

Optimal Procurement and Research Application Scenarios for 3H-Cyclopropa[c]quinoline Based on Quantified Differentiation Evidence


Medicinal Chemistry Scaffold-Hopping Campaigns Requiring a Planar, Low-MW, Rule-of-5-Compliant Quinoline Bioisostere with a Unique 3D Pharmacophoric Vector

When a lead series based on quinoline or isoquinoline requires IP expansion through scaffold hopping, 3H-cyclopropa[c]quinoline offers a strategic replacement that maintains LogP equivalence (ACD/LogP 2.08 for both quinoline and the cyclopropa-fused analog) while introducing the cyclopropane ring's angle strain (~27.5 kcal/mol) as a geometrically constrained pharmacophoric element absent from planar heterocycles [1]. The scaffold has patent precedent in two therapeutic areas (hypotensive and IDO inhibition) with demonstrated multi-gram synthetic tractability, making it a lower-risk choice for hit-to-lead progression compared to scaffolds lacking in vivo pharmacological validation [2][3]. Researchers should verify that the electron-donating or electron-neutral substitution pattern on the quinoline precursor is compatible with the 1-2 step synthetic route, as electron-withdrawing groups (NO₂) are known to inhibit the dichlorocarbene-mediated cyclopropanation [4].

Physicochemical Property Benchmarking in Fragment-Based Drug Discovery (FBDD) Programs Targeting CNS or Intracellular Targets

With MW 141.17, 0 H-bond donors, PSA 13 Ų, and ACD/LogP 2.08, 3H-cyclopropa[c]quinoline sits firmly within fragment-like chemical space and meets all Rule-of-5 criteria . Its predicted BCF of 27.25 and water solubility of 13.96 mg/L place it in a moderate permeability/solubility window suitable for CNS penetration assessment . Fragment libraries incorporating this scaffold enable exploration of the chemical space where the strained cyclopropane confers conformational rigidity not achievable with flexible-chain quinoline fragments, while the low PSA (<20 Ų) predicts excellent passive blood-brain barrier permeability—a key consideration for CNS-targeted fragment screens.

Synthetic Methodology Development for Cyclopropane-Fused N-Heterocycles Using the Scaffold as a Standardized Substrate for Reaction Optimization

The well-documented 1-2 step synthesis from commercial quinoline derivatives, combined with the reported density (1.26 g/cm³) and boiling point (375.4 °C), makes 3H-cyclopropa[c]quinoline a practical standard substrate for developing new cyclopropanation and dehydrogenation methodologies [1]. Its physical properties support facile purification monitoring: the high boiling point allows high-temperature GC analysis, while the predicted LogP of 2.08 enables predictable normal-phase chromatographic purification. The recent 2021 publication on dearomative cyclopropanation of quinolinium zwitterionic thiolates demonstrates ongoing methodological interest in this scaffold class, underscoring its relevance as a benchmark substrate [2].

Structure-Activity Relationship (SAR) Studies Distinguishing Aromatic vs. Saturated Cyclopropa[c]quinoline Contributions to Target Binding

The ~129 °C boiling point gap between aromatic 3H-cyclopropa[c]quinoline (375.4 °C) and its tetrahydro analog (246.4 °C) provides a practical quality-control differentiator for procurement, but more importantly, the full aromaticity of the 3H form enables systematic SAR studies probing the contribution of quinoline planarity to target engagement [1]. When both the aromatic and tetrahydro scaffolds are procured and tested in parallel, researchers can decouple the contributions of (a) the strained cyclopropane geometry from (b) aromatic π-π stacking and (c) the basicity of the quinoline nitrogen (pKa ~4.8 for tetrahydro vs. distinct electronic character for the aromatic imine-type nitrogen). This comparative approach is directly supported by the divergent physical properties quantified above and is consistent with the demonstrated use of the tetrahydro scaffold in the Merck IDO inhibitor patent [2].

Quote Request

Request a Quote for 3H-cyclopropa[c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.